molecular formula C26H33NO6 B6595806 (3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione CAS No. 4987-27-3

(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione

Cat. No. B6595806
CAS RN: 4987-27-3
M. Wt: 455.5 g/mol
InChI Key: JPNNNEKRFYTZIM-MTHKENQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C26H33NO6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Complex Molecules

The synthesis of complex molecules such as 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions demonstrates the creation of novel compounds with potential applications in material science and medicinal chemistry. These syntheses involve regio- and stereoselective reactions, indicating the potential for precise modifications of complex molecules like the one (Mironov, Bagryanskaya, & Shults, 2016).

Photoinduced Oxidative Annulation

Research on photoinduced oxidative annulation to access polyheterocyclic compounds without the need for transition metals highlights innovative approaches to constructing complex molecular frameworks, possibly relevant to synthesizing and manipulating compounds similar to the queried chemical (Zhang et al., 2017).

Potential Applications in Material Science

Chromophore Formation

The influence of carbohydrate moiety on chromophore formation during food-related Maillard reactions provides insights into how complex organic molecules might interact with sugars to form new compounds with potential applications in food science and polymer chemistry (Frank & Hofmann, 2000).

Bioactive Compound Synthesis

Metabolite Synthesis

The synthesis of metabolites such as 5-hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, found in Aloe ferox and Bulbine capitata, reflects the interest in creating bioactive compounds that could have pharmaceutical or cosmetic applications, showcasing the potential for complex organic compounds to be used in health-related fields (Piggott & Wege, 2003).

properties

IUPAC Name

(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-16(2)22-24(30)21(26(31)27(22)4)18(28)13-11-9-7-5-6-8-10-12-14-19-23(29)25-20(33-19)15-17(3)32-25/h5-14,16-17,19-20,22-23,25,28-29H,15H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNNEKRFYTZIM-MTHKENQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O1)C(C(O2)C=CC=CC=CC=CC=CC(=C3C(=O)C(N(C3=O)C)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2C(O1)C(C(O2)/C=C/C=C/C=C/C=C/C=C/C(=C\3/C(=O)C(N(C3=O)C)C(C)C)/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione

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